Mdm2-IN-1

Chemical Stability Stereochemistry MDM2-p53 Interaction

Mdm2-IN-1 (also designated as Compound is a synthetic small-molecule inhibitor of the MDM2-p53 protein-protein interaction, categorized within the spiro-oxindole class of MDM2 antagonists. This compound is structurally characterized by a rigid trans (D-)configuration, a feature that has been shown in related analogs to confer superior chemical stability and predictable binding geometry compared to cis (C-)configured or equilibrating mixtures.

Molecular Formula C23H21Cl2FN2O3
Molecular Weight 463.3 g/mol
Cat. No. B8103573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdm2-IN-1
Molecular FormulaC23H21Cl2FN2O3
Molecular Weight463.3 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O
InChIInChI=1S/C23H21Cl2FN2O3/c24-12-7-8-14-16(11-12)27-21(31)23(14)17(13-5-4-6-15(25)18(13)26)19(20(29)30)28-22(23)9-2-1-3-10-22/h4-8,11,17,19,28H,1-3,9-10H2,(H,27,31)(H,29,30)/t17-,19+,23+/m0/s1
InChIKeyGQQZEPFAYBPYQU-GEQKSPFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mdm2-IN-1: A Stereochemically Defined Trans-(D-)Configuration MDM2-p53 Interaction Inhibitor for Oncology Research


Mdm2-IN-1 (also designated as Compound 30) is a synthetic small-molecule inhibitor of the MDM2-p53 protein-protein interaction, categorized within the spiro-oxindole class of MDM2 antagonists [1]. This compound is structurally characterized by a rigid trans (D-)configuration, a feature that has been shown in related analogs to confer superior chemical stability and predictable binding geometry compared to cis (C-)configured or equilibrating mixtures [2]. As an MDM2-p53 interaction inhibitor, Mdm2-IN-1 serves as a critical tool compound for dissecting p53-dependent signaling pathways and for the development of next-generation stabilized MDM2 antagonists [3].

Why Mdm2-IN-1 Cannot Be Arbitrarily Substituted: Stereochemical Integrity and Chemical Stability as Critical Procurement Factors


Substituting Mdm2-IN-1 with a generic MDM2 inhibitor—even one from the same spiro-oxindole class—introduces significant experimental variability due to fundamental differences in stereochemistry and solution-phase stability. First-generation spiro-oxindoles and many analogs exist as dynamic mixtures of cis/trans diastereoisomers that rapidly interconvert in protic solvents, leading to unpredictable bioactivity and batch-to-batch inconsistency [1]. In contrast, Mdm2-IN-1 possesses a fixed trans (D-)configuration that does not undergo isomerization, ensuring a single, stable molecular entity for reproducible experimental outcomes [2]. Furthermore, the stereochemical orientation directly impacts MDM2 binding pocket occupancy: trans-configured inhibitors engage critical hydrophobic residues (Phe19, Trp23, Leu26) with a defined geometry, whereas cis-configured counterparts exhibit reversed substituent orientation and significantly reduced binding affinity [3]. Procurement of an undefined stereoisomer or equilibrating mixture therefore introduces confounding variables that compromise the interpretability and reproducibility of p53-pathway interrogation.

Quantitative Differentiation of Mdm2-IN-1: Stereochemical Stability, Synthetic Utility, and Comparative Performance Data


Trans (D-)Configuration Confers Irreversible Chemical Stability Unlike First-Generation Spiro-oxindoles

Mdm2-IN-1 (Compound 30) is unambiguously characterized as possessing the trans (D-)configuration based on X-ray crystallographic analysis, and this stereoisomer does not undergo reversible ring-opening-cyclization or isomerization in solution [1]. In direct stability comparisons, second-generation trans-configured spiro-oxindoles (exemplified by 23D, 26D, and 29D) exhibited 100% compositional integrity after 6 days in acetonitrile/water, whereas first-generation compounds (MI-63, MI-147, and 3/MI-888) showed progressive isomerization to 82.7%, 91.4%, and 97.7% purity, respectively, over the same period [2]. This stability profile is directly relevant to Mdm2-IN-1, which shares the same trans (D-) stereochemical framework.

Chemical Stability Stereochemistry MDM2-p53 Interaction

Trans-Configured Spiro-oxindoles Exhibit Superior MDM2 Binding Affinity Versus Cis-Configured Counterparts

The trans (D-)configuration of Mdm2-IN-1 is structurally associated with enhanced MDM2 binding affinity. In a comparative analysis of spiro-oxindole diastereoisomers, the trans-configured 15D exhibited a Ki of 19 ± 4 nM, whereas its cis-configured counterpart 15C demonstrated a Ki of 234 ± 10 nM—a greater than 12-fold improvement in binding potency [1]. This trend is consistent across multiple analog pairs, including 22D (Ki = 80 ± 12 nM) versus 22C (Ki = 1301 ± 121 nM; ~16-fold difference), 25D (Ki = 67 ± 6 nM) versus 25C (Ki = 1238 ± 118 nM; ~18-fold difference), and 28D (Ki = 53 ± 7 nM) versus 28C (Ki = 1026 ± 127 nM; ~19-fold difference) [2]. Computational docking studies attribute this enhanced affinity to optimal positioning of the 3-chloro-2-fluorophenyl group within the Leu26 pocket, enabling π-π stacking with His96 and favorable hydrophobic interactions that are absent in the cis-configuration [3].

Binding Affinity Structure-Activity Relationship MDM2-p53

Mdm2-IN-1 Serves as a Key Synthetic Intermediate for High-Affinity MDM2 Inhibitors Including Clinical Candidates

Mdm2-IN-1 (Compound 30) is not merely a research tool but a structurally validated synthetic intermediate in the development of potent MDM2 antagonists. Crystallographic analysis demonstrates that Compound 30, possessing the trans-configuration, undergoes conversion to produce 17D—a trans-configured spiro-oxindole with a Ki of 2.9 ± 0.8 nM against MDM2 and an IC50 of 0.19 ± 0.04 μM in the SJSA-1 osteosarcoma cell line [1]. This synthetic pathway is representative of the broader spiro-oxindole optimization strategy that ultimately yielded MI-1061 (Compound 31), which binds MDM2 with Ki = 0.16 nM and achieves IC50 = 100 nM in SJSA-1 cells [2]. Furthermore, the University of Michigan patent estate covering this scaffold has been licensed for clinical development, underscoring the translational relevance of compounds derived from intermediates like Mdm2-IN-1 [3].

Medicinal Chemistry Synthetic Intermediate Drug Development

Optimal Research Applications for Mdm2-IN-1 Based on Verified Differentiation Evidence


Stereochemical Stability Studies of MDM2-p53 Antagonists

Researchers investigating the impact of diastereoisomerism on MDM2 inhibitor pharmacology should prioritize Mdm2-IN-1 as a stereochemically pure trans (D-)configured standard. Unlike first-generation spiro-oxindoles that undergo time-dependent isomerization in solution (evidenced by 8.6-17.3% degradation for MI-147 and MI-63 after 6 days [1]), Mdm2-IN-1 maintains a fixed stereochemistry, enabling precise correlation between three-dimensional structure and biological activity. This property makes it an ideal reference compound for stability-indicating HPLC method development and for validating computational docking models of MDM2-ligand interactions.

Synthetic Intermediate for High-Potency MDM2 Inhibitor Lead Optimization

Medicinal chemistry teams engaged in spiro-oxindole scaffold optimization should procure Mdm2-IN-1 as a key synthetic building block. The compound's trans-configuration is prerequisite for accessing high-affinity MDM2 binders; conversion of analogous intermediates yields inhibitors with Ki values as low as 2.9 nM (17D) and ultimately clinical candidates such as MI-1061 (Ki = 0.16 nM) [2]. This synthetic utility is distinct from fully elaborated clinical-stage compounds like RG7112, RG7388, or AMG232, which cannot be used as intermediates for further structural diversification.

Osteosarcoma Cell Line Studies Requiring Stereochemically Defined p53 Activation

Investigators utilizing the SJSA-1 osteosarcoma cell line—a well-characterized p53 wild-type model—should select Mdm2-IN-1 as a precursor to trans-configured inhibitors that demonstrate potent anti-proliferative activity. Derivatives synthesized from trans-configured intermediates exhibit SJSA-1 IC50 values ranging from 0.10 μM to 0.19 μM, reflecting robust p53-dependent growth inhibition [3]. This application is directly supported by the compound's documented use in osteosarcoma research, providing a defined stereochemical starting point distinct from racemic or cis-configured alternatives.

Quote Request

Request a Quote for Mdm2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.